molecular formula C16H16FNO B14230412 N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide CAS No. 565203-35-2

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide

Katalognummer: B14230412
CAS-Nummer: 565203-35-2
Molekulargewicht: 257.30 g/mol
InChI-Schlüssel: FZMDWVDVMSYCAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom, two methyl groups, and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 5-fluoro-2-methylaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzamide structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(5-fluoro-2-methylphenyl)methanesulfonamide
  • N-(5-fluoro-2-methylphenyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

565203-35-2

Molekularformel

C16H16FNO

Molekulargewicht

257.30 g/mol

IUPAC-Name

N-(5-fluoro-2-methylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C16H16FNO/c1-10-4-7-14(12(3)8-10)16(19)18-15-9-13(17)6-5-11(15)2/h4-9H,1-3H3,(H,18,19)

InChI-Schlüssel

FZMDWVDVMSYCAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.